molecular formula C25H22N4O3 B14090744 N'-[(E)-(4-hydroxyphenyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-hydroxyphenyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Cat. No.: B14090744
M. Wt: 426.5 g/mol
InChI Key: AUXAUNSUCYDAKF-CVKSISIWSA-N
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Description

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a hydroxyphenyl group, and a methylbenzyl ether group, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-hydroxybenzaldehyde with 3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell walls, leading to antimicrobial effects .

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H22N4O3/c1-17-6-8-19(9-7-17)16-32-24-5-3-2-4-21(24)22-14-23(28-27-22)25(31)29-26-15-18-10-12-20(30)13-11-18/h2-15,30H,16H2,1H3,(H,27,28)(H,29,31)/b26-15+

InChI Key

AUXAUNSUCYDAKF-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)O

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)O

Origin of Product

United States

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